PS-II

Description

Properties

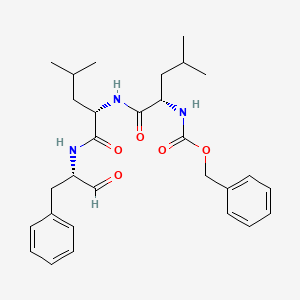

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N3O5/c1-20(2)15-25(27(34)30-24(18-33)17-22-11-7-5-8-12-22)31-28(35)26(16-21(3)4)32-29(36)37-19-23-13-9-6-10-14-23/h5-14,18,20-21,24-26H,15-17,19H2,1-4H3,(H,30,34)(H,31,35)(H,32,36)/t24-,25-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOIGKLWXFXXEG-GSDHBNRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158104 | |

| Record name | PS-II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133429-58-0 | |

| Record name | PS-II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133429580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PS-II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PS-II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK3R4HLP9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Primary Function of Photosystem II in Oxygenic Photosynthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: Photosystem II (PSII) is a multi-subunit membrane-protein complex that orchestrates the initial and most energetically demanding steps of oxygenic photosynthesis.[1] Located in the thylakoid membranes of plants, algae, and cyanobacteria, its primary function is to capture light energy to drive two critical, interconnected processes: the oxidation of water and the reduction of plastoquinone.[2][3] This guide provides a detailed technical overview of the core functions of PSII, presents key quantitative data, outlines common experimental protocols for its study, and visualizes the central pathways and workflows involved.

Core Function: Light-Driven Water-Plastoquinone Oxidoreductase Activity

PSII acts as the first major complex in the photosynthetic electron transport chain.[4][5] Its fundamental role is to convert light energy into chemical potential by catalyzing the transfer of electrons from water to plastoquinone, a mobile electron carrier in the thylakoid membrane.[3] This process is the source of nearly all atmospheric oxygen and provides the electrons that fuel the entire photosynthetic process.[2][6] The overall reaction catalyzed by PSII can be summarized as:

2H₂O + 2PQ + 4H⁺ (stroma) + 4 photons → O₂ + 2PQH₂ + 4H⁺ (lumen)

This reaction can be broken down into three key stages: light absorption and charge separation, electron transport, and water oxidation.

The process begins with the absorption of photons by antenna pigment molecules, primarily chlorophylls and carotenoids, associated with the PSII complex.[7] This excitation energy is funneled via resonance transfer to a specialized pair of chlorophyll a molecules in the reaction center known as P680 .[8][9]

Upon excitation, P680 (denoted P680*) becomes a powerful reducing agent and rapidly donates an electron to a primary acceptor molecule, pheophytin (Pheo), within picoseconds.[8] This light-induced charge separation creates a radical pair, P680⁺Pheo⁻. The oxidized P680⁺ is the strongest biological oxidizing agent known, with a redox potential estimated at ~1.3 V, which is essential for its ability to extract electrons from water.[8]

From pheophytin, the electron is transferred through a series of acceptor molecules to prevent charge recombination and ensure forward electron flow. The pathway is as follows:

-

Pheophytin (Pheo): The primary electron acceptor.[10]

-

Plastoquinone A (Qₐ): A tightly bound quinone molecule that accepts one electron from Pheo⁻.[11]

-

Plastoquinone B (Qₑ): A mobile quinone molecule that accepts two electrons sequentially from Qₐ. After receiving two electrons and taking up two protons from the stroma, it is fully reduced to plastoquinol (PQH₂) and detaches from PSII, traveling through the thylakoid membrane to the next complex in the chain, Cytochrome b₆f.[2][11]

The flow of electrons from water to the mobile plastoquinone pool is visualized in the diagram below.

Figure 1: Electron transport pathway in Photosystem II.

To replenish the electron lost by P680 and complete the cycle, P680⁺ abstracts an electron from a nearby tyrosine residue (Yz).[2] The oxidized tyrosine, in turn, is reduced by accepting an electron from the Oxygen-Evolving Complex (OEC) .[12] The OEC is a metalloenzyme cluster containing four manganese ions and one calcium ion (Mn₄CaO₅), which catalyzes the oxidation of two water molecules.[6][12]

This process is driven by the sequential absorption of four photons, with the OEC cycling through five intermediate oxidation states known as S-states (S₀ to S₄), described by the Kok Cycle.[12][13] Each photon absorption drives the advancement of one S-state. Upon reaching the transient S₄ state, the complex catalyzes the formation of an O=O bond, releasing one molecule of O₂, four protons into the thylakoid lumen, and resetting the cycle to S₀.[12] The released protons contribute to the transmembrane proton gradient that drives ATP synthesis.[2][4]

Figure 2: The Kok Cycle of the Oxygen-Evolving Complex.

Quantitative Data on Photosystem II Function

The function of PSII and its components can be described by several key quantitative parameters.

| Parameter | Typical Value / Range | Significance | Reference(s) |

| P680 Absorption Maximum | 680 nm | Wavelength for optimal excitation of the reaction center chlorophyll. | |

| P680⁺/P680 Redox Potential | ~ +1.3 V vs. SHE | Makes P680⁺ the most powerful biological oxidant known, capable of splitting water. | [8] |

| OEC Turnover Frequency | ~500 s⁻¹ | The maximum rate at which the OEC can catalyze water splitting under standard conditions. | [14] |

| PSII Pigment Content | ~35 Chl a, 12 β-carotene per monomer | Composition of light-harvesting and photoprotective pigments. | [4] |

| Quantum Yield of PSII (Fv/Fm) | 0.79 - 0.84 (healthy plants) | A measure of the maximum efficiency of PSII photochemistry in a dark-adapted state. | [15][16] |

| Electron Transfer Times | |||

| P680* → Pheo | ~3 ps | Primary charge separation. | [17] |

| Pheo⁻ → Qₐ | ~200-300 ps | First stable charge separation. | [15] |

| Qₐ⁻ → Qₑ | ~100-200 µs | Electron transfer to the mobile quinone. | [18] |

Experimental Protocols for Assessing PSII Function

The function and integrity of PSII are routinely assessed using several key experimental techniques.

This non-invasive technique is a powerful tool for probing the efficiency of PSII photochemistry.[19][20] It relies on the principle that absorbed light energy can either be used for photochemistry, dissipated as heat, or re-emitted as fluorescence. These three fates are in competition, so changes in photochemical efficiency are reflected in the fluorescence yield.[19]

Methodology: A modulated fluorometer is used to measure fluorescence yield under different light conditions.[19][21]

-

Dark Adaptation: The sample (e.g., a leaf) is kept in darkness for 15-30 minutes to ensure all PSII reaction centers are "open" (Qₐ is oxidized).

-

Measure Minimal Fluorescence (F₀): A low-intensity modulated measuring light is applied to determine the basal fluorescence level when photochemistry is minimal.[21]

-

Measure Maximal Fluorescence (Fₘ): A short, high-intensity pulse of light (~800 ms) is applied to transiently close all PSII reaction centers (Qₐ is fully reduced).[19][21] This induces the maximum fluorescence yield.

-

Calculate Fᵥ/Fₘ: The maximum quantum yield of PSII is calculated as (Fₘ - F₀) / Fₘ. This ratio, often denoted Fᵥ/Fₘ, is a robust indicator of PSII health.[22]

-

Light-Adapted Measurements: The sample can then be exposed to continuous actinic (photosynthetic) light to measure steady-state fluorescence (Fₜ) and maximal fluorescence in the light (Fₘ'). These values are used to calculate the operating efficiency of PSII (ΦPSII or Y(II)).[22][23]

Figure 3: Workflow for measuring maximum PSII quantum yield (Fv/Fm).

This method directly quantifies the water-splitting activity of PSII by measuring the rate of O₂ production.

Methodology (using a Clark-type electrode):

-

Sample Preparation: Isolate thylakoid membranes or use a suspension of photosynthetic microorganisms. The sample is suspended in a suitable buffer solution.

-

Calibration: The oxygen electrode is calibrated to 0% O₂ using a reducing agent (e.g., sodium dithionite) and to 100% air saturation using air-bubbled buffer.

-

Measurement Chamber: A known amount of the sample is added to the sealed, temperature-controlled chamber of the electrode. An artificial electron acceptor (e.g., DCPIP or a quinone) is often added to ensure electron flow is not limiting.

-

Dark Respiration: The chamber is sealed from light, and the rate of oxygen consumption due to mitochondrial respiration is measured for a few minutes.

-

Light-Induced O₂ Evolution: The sample is illuminated with a light source of known intensity. The rate of increase in oxygen concentration is recorded.

-

Calculation: The gross rate of photosynthetic oxygen evolution is calculated by adding the rate of oxygen consumption in the dark to the net rate of oxygen evolution measured in the light.[24][25] Rates are typically normalized to chlorophyll concentration.

Spectroscopic techniques provide detailed insights into the composition and kinetics of PSII.

-

Absorption Spectroscopy: Used to determine the pigment composition (Chlorophylls a and b, carotenoids) of isolated PSII complexes based on their characteristic absorption spectra.[26][27]

-

Time-Resolved Spectroscopy (e.g., Pump-Probe): This advanced technique uses ultra-fast laser pulses to excite the sample (pump) and then probe the resulting changes in absorption at different time delays. It allows for the direct measurement of the kinetics of electron transfer between cofactors in the picosecond to microsecond timescale.[17]

References

- 1. The Structure of Photosystem II and the Mechanism of Water Oxidation in Photosynthesis | Annual Reviews [annualreviews.org]

- 2. Photosystem II - Wikipedia [en.wikipedia.org]

- 3. life.illinois.edu [life.illinois.edu]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The mechanism of photosynthetic water splitting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. P680 - Wikipedia [en.wikipedia.org]

- 9. fiveable.me [fiveable.me]

- 10. Khan Academy [khanacademy.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Oxygen-evolving complex - Wikipedia [en.wikipedia.org]

- 13. newunderthesunblog.wordpress.com [newunderthesunblog.wordpress.com]

- 14. tandfonline.com [tandfonline.com]

- 15. biorxiv.org [biorxiv.org]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Characterization of Photosystem II Activity and Heterogeneity during the Cell Cycle of the Green Alga Scenedesmus quadricauda - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. Chlorophyll Fluorescence Measurements in Arabidopsis Wild-type and Photosystem II Mutant Leaves [bio-protocol.org]

- 22. Chlorophyll fluorescence - Wikipedia [en.wikipedia.org]

- 23. academic.oup.com [academic.oup.com]

- 24. researchgate.net [researchgate.net]

- 25. Quantifying and monitoring functional photosystem II and the stoichiometry of the two photosystems in leaf segments: approaches and approximations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Isolation and spectral characterization of Photosystem II reaction center from Synechocystis sp. PCC 6803 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Solar Engine: An In-depth Technical Guide to the Discovery and History of the Photosystem II Complex

For Researchers, Scientists, and Drug Development Professionals

The Photosystem II (PSII) complex, a cornerstone of life on Earth, is the water-splitting and oxygen-evolving enzyme in photosynthesis. Its intricate machinery not only sustains the biosphere with oxygen but also serves as a blueprint for the development of novel solar energy conversion technologies. This technical guide provides a comprehensive overview of the key discoveries, experimental methodologies, and quantitative data that have shaped our understanding of this remarkable molecular machine.

A Historical Perspective: From a "Red Drop" to Atomic Resolution

The journey to unraveling the complexities of Photosystem II has been a multi-decade endeavor, built upon the foundational work of numerous scientists. The initial hints of two distinct photochemical systems emerged in the mid-20th century.

A pivotal moment came with the work of Robert Emerson and William Arnold. In 1943, they observed a sharp decrease in the quantum yield of photosynthesis at wavelengths greater than 680 nm, a phenomenon dubbed the "Red Drop".[1] This suggested that a single photosystem could not account for the full spectrum of light utilized in photosynthesis. Further experiments in 1957 on the "enhancement effect," where supplementary light of a shorter wavelength boosted the efficiency of far-red light, solidified the concept of two collaborating photosystems.[1]

The theoretical framework for this collaboration was laid out in the "Z-scheme" of photosynthetic electron transport, proposed by Robin Hill and Fay Bendall in 1960. This model, now a central tenet of photosynthesis research, elegantly depicted the energetic landscape of electron flow from water to NADP+.

The 1960s witnessed the direct spectroscopic identification of the reaction center chlorophylls for both photosystems. While Bessel Kok discovered P700 in Photosystem I, it was Horst T. Witt and his team in 1969 who identified P680, the primary electron donor of Photosystem II.[2] The subsequent work of Pierre Joliot and Bessel Kok in the early 1970s, using single-turnover flash experiments, revealed the four-step cycle of charge accumulation in the oxygen-evolving complex, known as the Kok cycle.[3]

A significant breakthrough in understanding the electron acceptor side of PSII came in 1973 with the discovery of the "bicarbonate effect" by Alan Stemler and Govindjee, which demonstrated the crucial role of bicarbonate in the electron flow between the primary and secondary quinone acceptors.[4] The application of site-directed mutagenesis in the 1980s allowed researchers to pinpoint the functions of specific amino acid residues, including the identification of the tyrosine radical (Yz), a critical intermediate in electron transfer from the manganese cluster to P680+.[5]

Quantitative Insights into the Photosystem II Core

The following tables summarize key quantitative data for the Photosystem II complex from the cyanobacterium Thermosynechococcus vulcanus, a model organism for structural studies.

| Subunit | Gene | Molecular Mass (kDa) | Function |

| D1 | psbA | ~38 | Reaction center protein, binds P680, Yz, QA, QB, and the Mn4CaO5 cluster |

| D2 | psbD | ~39 | Reaction center protein, binds P680, YD, and QA |

| CP47 | psbB | ~56 | Core antenna protein, binds chlorophyll a and β-carotene |

| CP43 | psbC | ~51 | Core antenna protein, binds chlorophyll a and is involved in Mn4CaO5 cluster ligation |

| PsbO | psbO | ~33 | Extrinsic protein, stabilizes the Mn4CaO5 cluster |

| PsbP | psbP | ~20 | Extrinsic protein, involved in Ca2+ and Cl- retention |

| PsbQ | psbQ | ~17 | Extrinsic protein, involved in Cl- retention |

| Numerous other low molecular weight subunits | Involved in assembly, stability, and photoprotection |

| Cofactor | Number per Reaction Center | Function |

| Chlorophyll a | 35 | Light harvesting and primary charge separation (P680) |

| Pheophytin a | 2 | Primary electron acceptor |

| β-carotene | 12 | Photoprotection and light harvesting |

| Plastoquinone-9 (QA/QB) | 2 | Electron acceptors |

| Heme b | 1 (Cytochrome b559) | Photoprotection |

| Non-heme Fe | 1 | Structural role in positioning QA and QB |

| Mn4CaO5 cluster | 1 | Catalytic site of water oxidation |

| Bicarbonate (HCO3-) | 1 | Essential for protonation of QB2- and efficient electron transfer |

| Electron Transfer Step | Component | Midpoint Potential (mV) | Approximate Rate |

| Yz -> P680+ | Tyrosine Z | +940 to +1250 | 20 - 200 ns |

| P680* -> Pheo | Pheophytin | -610 | ~3 ps |

| Pheo- -> QA | Plastoquinone A | -80 | ~200 ps |

| QA- -> QB | Plastoquinone B | +60 | ~100 - 200 µs |

| S1 -> S2 | Mn Cluster | +400 | ~30 µs |

| S2 -> S3 | Mn Cluster | +450 | ~90 µs |

| S3 -> S0 | Mn Cluster | +900 | ~1.1 ms |

| S0 -> S1 | Mn Cluster | +320 | ~300 µs |

Key Experimental Protocols

The elucidation of PSII's structure and function has relied on a suite of sophisticated biophysical and biochemical techniques. Below are outlines of the core methodologies.

Isolation and Purification of Photosystem II Core Complexes

A common starting point for in-depth study is the isolation of highly active and stable PSII core complexes, typically from thermophilic cyanobacteria.

Methodology:

-

Cell Culture and Harvest: Grow thermophilic cyanobacteria (e.g., Thermosynechococcus elongatus or Thermosynechococcus vulcanus) in appropriate media under controlled light and temperature conditions. Harvest cells in the late logarithmic phase by centrifugation.

-

Thylakoid Membrane Preparation: Resuspend cells in a buffered solution and break them open using methods such as bead beating or a French press. Isolate the thylakoid membranes by differential centrifugation.

-

Solubilization: Resuspend the purified thylakoid membranes in a buffer containing a mild non-ionic detergent, such as n-dodecyl-β-D-maltoside (β-DDM), to solubilize the membrane protein complexes.

-

Chromatography:

-

Ion-exchange chromatography: Load the solubilized protein mixture onto an anion-exchange column. Elute the bound proteins using a salt gradient. PSII-containing fractions are identified by their characteristic green color and absorption spectra.

-

Size-exclusion chromatography: Further purify the PSII-containing fractions on a size-exclusion column to separate PSII monomers and dimers from other protein complexes and aggregates.

-

-

Purity and Activity Assessment: Analyze the purity of the isolated PSII complexes by SDS-PAGE. Measure the oxygen-evolving activity using a Clark-type oxygen electrode with an artificial electron acceptor (e.g., 2,6-dichloro-p-benzoquinone, DCBQ).

X-ray Crystallography of Photosystem II

Determining the high-resolution structure of PSII has been a landmark achievement, requiring meticulous crystallization and data collection strategies.

Methodology:

-

Crystallization:

-

Concentrate the purified PSII core complexes to a high concentration (typically 10-20 mg/mL).

-

Employ vapor diffusion methods (hanging drop or sitting drop) to screen for crystallization conditions. This involves mixing the protein solution with a precipitant solution and allowing water to slowly evaporate, leading to supersaturation and crystal formation.

-

Crystallization conditions often include polyethylene glycol (PEG) as the precipitant and various salts and buffers.

-

-

Cryo-protection and Crystal Harvesting: Soak the grown crystals in a cryo-protectant solution (e.g., the mother liquor supplemented with glycerol or ethylene glycol) to prevent ice crystal formation during freezing. Harvest the crystals using a small loop and flash-cool them in liquid nitrogen.

-

X-ray Diffraction Data Collection:

-

Mount the frozen crystal on a goniometer at a synchrotron X-ray source.

-

Rotate the crystal in the X-ray beam and collect diffraction patterns on a detector.

-

For studying the reaction mechanism, a "pump-probe" approach can be used, where the crystals are illuminated with laser flashes to advance the S-state cycle before being frozen and subjected to X-ray diffraction.

-

-

Structure Determination:

-

Process the diffraction data to determine the unit cell dimensions and symmetry.

-

Solve the phase problem using methods like molecular replacement, using a previously determined structure as a model.

-

Build and refine the atomic model of the PSII complex to fit the electron density map.

-

Time-Resolved Spectroscopic Measurements

Spectroscopic techniques are essential for probing the fast electron transfer reactions within PSII.

Methodology for Transient Absorption Spectroscopy:

-

Sample Preparation: Prepare a sample of purified PSII core complexes in a cuvette.

-

Pump-Probe Setup:

-

Pump Pulse: Use a short, intense laser pulse of a specific wavelength to excite the sample (e.g., to initiate charge separation in P680).

-

Probe Pulse: Use a weaker, broad-spectrum light pulse to measure the absorption spectrum of the sample at various time delays after the pump pulse.

-

-

Data Acquisition: Record the difference in the absorption spectrum of the probe light with and without the pump pulse at different time delays, ranging from femtoseconds to milliseconds.

-

Data Analysis: Analyze the changes in absorption at specific wavelengths to track the formation and decay of transient species (e.g., the oxidized P680+, the reduced pheophytin, and the different S-states of the Mn cluster).

Visualizing the Core Processes

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in the study of Photosystem II.

References

- 1. Revelations on photosystem II, thermoluminescence, and artificial photosynthesis: a retrospective of Govindjee from fundamentals to applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gov.milestone.chapter [life.illinois.edu]

- 3. Photosystem II - Wikipedia [en.wikipedia.org]

- 4. life.illinois.edu [life.illinois.edu]

- 5. Photosystem II: evolutionary perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Photosystem II Reaction Center: A Technical Guide to Its Core Structure, Components, and Functional Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Photosystem II (PSII) is a critical multi-subunit membrane protein complex that functions as a light-driven water-plastoquinone oxidoreductase.[1][2] Located in the thylakoid membranes of plants, algae, and cyanobacteria, it catalyzes the initial reactions of oxygenic photosynthesis: the oxidation of water and the reduction of plastoquinone.[3][4] This process not only releases nearly all of the molecular oxygen in Earth's atmosphere but also provides the electrons that drive the entire photosynthetic electron transport chain, ultimately leading to the production of ATP and NADPH.[2][5] The heart of PSII is its reaction center, a precisely arranged complex of proteins and redox-active cofactors that execute the primary energy conversion steps.[6][7] This guide provides an in-depth technical overview of the structure, components, and functional pathways of the PSII reaction center, along with the experimental protocols used to elucidate its properties.

I. Core Structure and Subunit Composition

The PSII complex is a large assembly, typically found as a homodimer in crystal structures, with a combined molecular mass of approximately 650-700 kDa, though its functional state in vivo may be monomeric.[8][9] Each monomer is composed of at least 20 different protein subunits and a host of cofactors.[8] The core of the reaction center is formed by a heterodimer of the D1 (PsbA) and D2 (PsbD) proteins, which are flanked by the inner light-harvesting antenna proteins, CP43 (PsbC) and CP47 (PsbB).[2]

-

D1 and D2 Subunits: These two homologous proteins form the central scaffold of the reaction center.[2][6] Each contains five transmembrane helices and together they bind the majority of the redox-active cofactors essential for electron transfer, including the special chlorophyll pair P680, pheophytins, the plastoquinones Q_A and Q_B, a non-heme iron, and the redox-active tyrosine Y_Z.[8][10][11] They also provide the primary ligands for the catalytic Mn₄CaO₅ cluster of the Oxygen-Evolving Complex (OEC).[10]

-

CP47 and CP43 Subunits: These are large chlorophyll-binding proteins that act as an internal antenna system, capturing light energy and funneling it towards the P680 reaction center.[2][8] They are positioned on opposite sides of the D1/D2 heterodimer.[8]

-

Low Molecular Mass (LMM) Subunits: At least 18 LMM subunits (<10 kDa), most with a single transmembrane helix, are associated with the PSII complex.[12] While many of their specific functions are still under investigation, they are known to be crucial for the assembly, stabilization, and dimerization of the PSII supercomplex.[12]

-

Extrinsic Proteins (OEE Complex): On the lumenal side, the OEC is shielded by a cap of extrinsic proteins, which in higher plants and green algae include PsbO (OEE1, 33 kDa), PsbP (OEE2, 23 kDa), and PsbQ (OEE3, 17 kDa).[13][14] These subunits are vital for stabilizing the Mn₄CaO₅ cluster and optimizing the water-splitting reaction.

Data Presentation: Subunit Composition of the PSII Core

| Subunit Name | Gene Name | Approx. Molecular Mass (kDa) | Key Function |

| D1 | psbA | 38 | Reaction center core; Binds P680, Y_Z, Q_B, Mn₄CaO₅ ligands |

| D2 | psbD | 39 | Reaction center core; Binds P680, Q_A, non-heme iron |

| CP47 | psbB | 56 | Inner light-harvesting antenna; funnels energy to P680 |

| CP43 | psbC | 51 | Inner light-harvesting antenna; funnels energy to P680 |

| Cytochrome b₅₅₉ α | psbE | 9 | Component of Cyt b₅₅₉; involved in photoprotection |

| Cytochrome b₅₅₉ β | psbF | 4.5 | Component of Cyt b₅₅₉; involved in photoprotection |

| PsbO (OEE1) | psbO | 33 | Stabilizes the Mn₄CaO₅ cluster |

| PsbP (OEE2) | psbP | 23 | Optimizes Ca²⁺ and Cl⁻ concentrations for water oxidation |

| PsbQ (OEE3) | psbQ | 17 | Stabilizes PsbP binding; Cl⁻ retention |

II. Redox-Active Cofactors

The function of PSII is mediated by a precise arrangement of non-protein cofactors that facilitate the capture of light energy and subsequent electron transfer reactions.[8] A single PSII monomer contains an extensive array of these molecules.[1][15]

-

P680: The primary electron donor, a special pair of chlorophyll a molecules that, upon excitation by light, initiates charge separation.[6]

-

Pheophytin (Pheo): A chlorophyll molecule lacking a central Mg²⁺ ion, which acts as the primary electron acceptor, receiving an electron from the excited P680.[8][15]

-

Plastoquinones (Q_A and Q_B): Two plastoquinone molecules that act as sequential electron acceptors.[16] Q_A is a tightly bound, one-electron carrier, while Q_B is a loosely bound, two-electron acceptor that, upon full reduction and protonation, leaves the reaction center as plastoquinol (PQH₂).[16][17]

-

Oxygen-Evolving Complex (OEC): The catalytic site of water oxidation, an inorganic cluster composed of four manganese ions, one calcium ion, and five bridging oxygen atoms (Mn₄CaO₅).[8][18] It cycles through five oxidation states (S₀-S₄) to accumulate the four oxidizing equivalents needed to split two water molecules.[18][19]

-

Tyrosine Y_Z (D1-Tyr161): A redox-active tyrosine residue on the D1 subunit that acts as an electron shuttle, transferring electrons one at a time from the OEC to the oxidized P680⁺.[11]

-

Non-Heme Iron (Fe²⁺): A single iron ion located between Q_A and Q_B, coordinated by histidine residues from the D1 and D2 subunits. It is thought to play a structural role in stabilizing the quinone binding sites and modulating their redox potentials.[19][20]

Data Presentation: Key Cofactors of the PSII Reaction Center (per Monomer)

| Cofactor | Quantity per Monomer | Function |

| Chlorophyll a | 35 | Light harvesting and primary charge separation (P680) |

| Pheophytin a | 2 | Primary electron acceptor |

| β-Carotene | 12 | Light harvesting and photoprotection |

| Plastoquinone | 2 (Q_A, Q_B) | Primary and secondary electron acceptors |

| Mn₄CaO₅ Cluster | 1 | Catalytic site of water oxidation |

| Non-Heme Fe²⁺ | 1 | Structural role in stabilizing Q_A and Q_B sites |

| Heme (Cyt b₅₅₉) | 2 | Photoprotection via cyclic electron flow |

| Bicarbonate | 1 | Ligand to non-heme iron; protonation pathways |

| Calcium (Ca²⁺) | 2 | Structural and functional role in the OEC |

III. Functional Mechanisms and Pathways

The overall reaction catalyzed by PSII is the light-driven oxidation of two water molecules and the reduction of two plastoquinone molecules.[6] This process can be broken down into three main stages: primary charge separation, water oxidation, and plastoquinone reduction.

Primary Charge Separation and Electron Transport

The process begins when light energy, funneled from antenna proteins, excites the P680 chlorophylls.[6] The excited state, P680*, rapidly transfers an electron to a nearby pheophytin molecule within picoseconds, creating a charge-separated state: P680⁺•Pheo⁻•.[21] This state is stabilized by the subsequent transfer of the electron from Pheo⁻• to the primary quinone acceptor, Q_A.[3] The electron on Q_A⁻• is then transferred to the secondary quinone acceptor, Q_B.[3] This entire sequence from P680 excitation to Q_B reduction occurs on the timescale of microseconds.

Water Oxidation: The S-State (Kok) Cycle

To replace the electron lost from P680, the highly oxidizing P680⁺ extracts an electron from the redox-active tyrosine Y_Z.[11] The resulting Y_Z radical, in turn, oxidizes the Mn₄CaO₅ cluster.[5] The OEC accumulates four oxidizing equivalents in a stepwise process known as the S-state cycle, advancing from S₀ to S₄ with each successive photochemical event.[19] The S₄ state is a transient intermediate that spontaneously decays, oxidizing two substrate water molecules, releasing one molecule of O₂, and resetting the cycle to the most reduced state, S₀.[22] This process also releases four protons into the thylakoid lumen, contributing to the transmembrane proton gradient.

Plastoquinone Reduction

The Q_B site functions as a two-electron gate. After a first photochemical event and electron transfer, a stable semiquinone anion, Q_B⁻•, is formed.[3] A second photochemical event delivers a second electron from Q_A⁻•. This second reduction is coupled to the uptake of two protons from the stroma.[20] The resulting fully reduced and protonated plastoquinol (PQH₂) has a low affinity for the Q_B site, dissociates from the reaction center, and enters the mobile plastoquinone pool in the thylakoid membrane, carrying its electrons to the next component of the transport chain, the Cytochrome b₆f complex.[16][17] An oxidized plastoquinone molecule from the pool then binds to the vacant Q_B site, preparing the center for the next cycle.[17]

IV. Experimental Methodologies

Our detailed understanding of the PSII reaction center is the result of decades of research employing a combination of biochemical, spectroscopic, and structural biology techniques.

Structural Determination Techniques

A. Cryo-Electron Microscopy (Cryo-EM) Cryo-EM has become a revolutionary tool for determining the structures of large, complex macromolecules like PSII at near-atomic resolution.[23][24] It allows for the visualization of the complex in a near-native, hydrated state, avoiding the potential artifacts of crystallization.[23][25] Recent studies have yielded PSII structures at resolutions as high as 1.71 Å, revealing intricate details of water networks and even the positions of some hydrogen atoms.[24][26]

Experimental Protocol: Single-Particle Cryo-EM of PSII

-

Purification: PSII complexes are purified from a source organism (e.g., Thermosynechococcus elongatus) via methods like affinity chromatography followed by ion exchange chromatography.[8]

-

Grid Preparation: A 3-4 µL aliquot of the purified PSII solution (typically at a concentration of 1-5 mg/mL) is applied to a holey carbon-coated EM grid.

-

Vitrification: The grid is blotted to create a thin film and then rapidly plunged into liquid ethane using a vitrification robot (e.g., a Vitrobot). This freezes the sample in a layer of non-crystalline ice, preserving its native structure.

-

Data Collection: The vitrified sample is transferred to a cryogenic transmission electron microscope (cryo-TEM). Automated data collection software is used to acquire thousands of movies of the particle-containing areas of the grid.

-

Image Processing: The collected movies are processed to correct for beam-induced motion and to estimate the contrast transfer function (CTF) of the microscope.

-

Particle Picking and Classification: Individual PSII particle projections are automatically selected from the micrographs. These particles are then subjected to 2D classification to sort them by view and remove images of poor quality or contaminants.

-

3D Reconstruction and Refinement: An initial 3D model is generated ab initio from the 2D class averages. This model is then refined against the full dataset of particles, often involving 3D classification to sort for conformational heterogeneity, until a high-resolution map is achieved.[23]

-

Model Building: An atomic model of the PSII complex is built into the final cryo-EM density map and refined to produce the final structure.

B. X-ray Crystallography For decades, X-ray crystallography was the primary method for determining the atomic structure of PSII.[4][10] This technique requires the protein to be arranged in a highly ordered three-dimensional crystal lattice. A significant advancement has been the use of X-ray Free-Electron Lasers (XFELs) for Serial Femtosecond Crystallography (SFX).[19][22] This "diffraction-before-destruction" method allows for data collection from microcrystals at room temperature, minimizing radiation damage and enabling time-resolved studies to capture intermediate states of the catalytic cycle.[19][27]

Experimental Protocol: Time-Resolved SFX of PSII

-

Crystallization: Microcrystals of PSII are grown, often within a lipidic cubic phase (LCP) which mimics the membrane environment.[28]

-

Sample Delivery: The crystal-containing LCP is extruded through a high-pressure injector, creating a continuous stream that intersects the path of the laser and X-ray beams.[22]

-

Pump-Probe Experiment: For time-resolved studies, the crystals in the stream are first excited by one or more flashes from an optical laser (the "pump") to initiate a specific S-state transition (e.g., S₁ to S₃).[19][22]

-

Diffraction: After a precisely controlled time delay, a high-intensity femtosecond X-ray pulse from an XFEL (the "probe") intersects the crystal, generating a diffraction pattern before the crystal is destroyed.[19]

-

Data Collection and Merging: This process is repeated for tens of thousands of crystals. The resulting diffraction "snapshots" are indexed, integrated, and merged to create a complete dataset.

-

Structure Solution: The structure is solved using standard crystallographic methods, revealing the conformational state of the complex at a specific moment after light excitation.

Spectroscopic Techniques

Spectroscopic methods are essential for probing the function and dynamics of the PSII reaction center, often providing information that is inaccessible to structural methods.

Experimental Protocol: General Time-Resolved Spectroscopy (e.g., TRIR)

-

Sample Preparation: A purified and concentrated sample of PSII is placed in a suitable sample cell (e.g., a cuvette with CaF₂ windows for IR spectroscopy).

-

Excitation: The reaction is initiated by a short laser flash of a specific wavelength to trigger P680 oxidation.

-

Probing: The changes in the sample are monitored over time using a second light source (the "probe" beam). In Time-Resolved Infrared Spectroscopy (TRIR), changes in vibrational modes of the protein and cofactors are measured, providing insight into protonation events and conformational changes during the reaction.[3]

-

Data Analysis: The resulting time-resolved spectra are analyzed to determine the kinetics of specific reaction steps, identifying transient intermediates and their lifetimes.[3] For example, TRIR has been used to assign time constants to electron transfer from Q_A⁻• to Q_B and the subsequent protonation steps leading to PQH₂ formation.[3]

Other key spectroscopic techniques include:

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: Used to study paramagnetic species (those with unpaired electrons), making it invaluable for characterizing the S₂ state of the Mn₄CaO₅ cluster and the Y_Z• radical.[27]

-

Fluorescence Spectroscopy: Monitors the fluorescence emission from chlorophylls, which is highly sensitive to the redox state of Q_A, providing a powerful tool for measuring PSII activity and antenna size.[29]

References

- 1. byjus.com [byjus.com]

- 2. Assembly of the photosystem II reaction center, the heart of photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Structure of Photosystem II and the Mechanism of Water Oxidation in Photosynthesis | Annual Reviews [annualreviews.org]

- 5. Water oxidation chemistry of photosystem II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photosynthetic reaction centre - Wikipedia [en.wikipedia.org]

- 7. PDB-101: Molecule of the Month: Photosystem II [pdb101.rcsb.org]

- 8. Structural insights into photosystem II assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photosystem II complex in vivo is a monomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. life.illinois.edu [life.illinois.edu]

- 12. The low molecular mass subunits of the photosynthetic supracomplex, photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Main Structural and Functional Characteristics of Photosystem-II-Enriched Membranes Isolated from Wild Type and cia3 Mutant Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Photosystem II - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Plastoquinone - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. pnas.org [pnas.org]

- 19. researchgate.net [researchgate.net]

- 20. pnas.org [pnas.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Serial time-resolved crystallography of photosystem II using a femtosecond X-ray laser - PMC [pmc.ncbi.nlm.nih.gov]

- 23. High-resolution cryo-EM structure of photosystem II reveals damage from high-dose electron beams - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

- 25. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 26. biorxiv.org [biorxiv.org]

- 27. Structure Function Studies of Photosystem II Using X-Ray Free Electron Lasers - PMC [pmc.ncbi.nlm.nih.gov]

- 28. journals.iucr.org [journals.iucr.org]

- 29. royalsocietypublishing.org [royalsocietypublishing.org]

The Core Electron Transport Pathway in Photosystem II: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electron transport chain within Photosystem II (PSII), a critical component of oxygenic photosynthesis. This document details the key molecular players, their kinetic and thermodynamic properties, and the experimental methodologies used to elucidate their function. The information presented is intended to serve as a valuable resource for researchers in photosynthesis, bioenergetics, and for professionals in drug development targeting pathways involving electron transfer and oxidative processes.

The Photosystem II Electron Transport Chain: A Sequential Overview

The primary function of Photosystem II is to utilize light energy to drive the oxidation of water, releasing protons and molecular oxygen, and to transfer the resulting electrons to the plastoquinone (PQ) pool. This process is initiated by the absorption of a photon by the special chlorophyll pair, P680, located in the reaction center of PSII. The subsequent cascade of electron transfer events is a rapid and highly efficient process, ensuring the unidirectional flow of electrons.

The electron transport chain within PSII can be summarized by the following pathway:

H₂O → Oxygen-Evolving Complex (OEC) → TyrZ → P680 → Pheophytin (Pheo) → Plastoquinone A (Qₐ) → Plastoquinone B (Qₑ) [1]

Upon excitation by light, P680 is photo-oxidized to P680⁺, initiating the charge separation. The electron is then rapidly transferred through a series of acceptor molecules, while P680⁺ is re-reduced by an electron originating from the water-splitting reaction at the Oxygen-Evolving Complex, mediated by the redox-active tyrosine residue, TyrZ.[2]

Quantitative Data on PSII Electron Transport

The efficiency and directionality of electron transport in PSII are governed by the kinetic and thermodynamic properties of its components. The following tables summarize key quantitative data reported in the literature.

Table 1: Kinetics of Electron Transfer Reactions in Photosystem II

| Electron Transfer Step | Time Constant/Rate | Reference(s) |

| Energy trapping by the reaction center | ~1.5 ps | [3] |

| Primary charge separation (P680* → P680⁺Pheo⁻) | 5.5 ps (apparent lifetime) | [3][4] |

| Pheophytin reoxidation (Pheo⁻ → Qₐ) | ~200 ps | [3] |

| Qₐ⁻ oxidation (with Qₑ in site) | 0.2 - 0.4 ms | [5][6] |

| Qₐ⁻ oxidation (with Qₑ⁻ in site) | 0.6 - 0.8 ms | [5][6] |

| Qₐ⁻ oxidation (Qₑ site empty) | 2 - 3 ms | [5][6] |

Table 2: Midpoint Redox Potentials of Key Components in Photosystem II

| Component | Redox Couple | Midpoint Potential (Eₘ) vs. SHE | Reference(s) |

| P680 | P680⁺/P680 | +1.1 to +1.3 V | [1][7] |

| Pheophytin a | Pheo/Pheo⁻ | ~ -0.53 V | [8] |

| Plastoquinone A (Qₐ) | Qₐ/Qₐ⁻ | ~ -0.14 V | [8] |

| Plastoquinone B (Qₑ) | Qₑ/Qₑ⁻ | ~ +0.09 V | [9] |

| Oxygen-Evolving Complex (S₁/S₀) | S₁/S₀ | ~ +0.73 V | [7] |

| Oxygen-Evolving Complex (S₂/S₁) | S₂/S₁ | ~ +0.82 V | [7] |

| Oxygen-Evolving Complex (S₃/S₂) | S₃/S₂ | ~ +0.82 V | [7] |

Experimental Protocols for Studying Photosystem II

The investigation of the PSII electron transport chain relies on a variety of sophisticated biophysical and biochemical techniques. Below are detailed methodologies for three key experimental approaches.

Chlorophyll a Fluorescence Measurement

Chlorophyll fluorescence is a non-invasive probe of PSII photochemistry. The yield of fluorescence is inversely proportional to the efficiency of photochemistry.

Objective: To assess the efficiency of Photosystem II photochemistry by measuring changes in chlorophyll fluorescence yield.

Methodology:

-

Sample Preparation: Dark-adapt the leaf sample or algal suspension for a minimum of 20 minutes to ensure all PSII reaction centers are in the "open" state (Qₐ is oxidized).[4]

-

Instrumentation: Utilize a pulse-amplitude-modulated (PAM) fluorometer.

-

Measurement of F₀: Apply a weak, modulated measuring beam to determine the minimal fluorescence level (F₀), when photochemical quenching is maximal.

-

Measurement of Fₘ: Apply a short, saturating pulse of high-intensity light to transiently close all PSII reaction centers (Qₐ is fully reduced). This yields the maximum fluorescence level (Fₘ).

-

Calculation of Maximum Quantum Yield of PSII (Fᵥ/Fₘ): Calculate the maximum quantum yield of PSII photochemistry using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.[10]

-

Light-Adapted Measurements: To measure the effective quantum yield of PSII under illumination (ΦPSII), expose the sample to actinic light and apply saturating pulses to determine the maximum fluorescence in the light-adapted state (Fₘ'). The steady-state fluorescence level is denoted as Fₜ. ΦPSII is calculated as (Fₘ' - Fₜ) / Fₘ'.[10]

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to monitor the formation and decay of transient species involved in the electron transport chain with high time resolution.

Objective: To directly observe the kinetics of electron transfer between the components of the PSII reaction center.

Methodology:

-

Sample Preparation: Isolate PSII core complexes or reaction centers. The sample is placed in a cuvette.

-

Instrumentation: A femtosecond transient absorption spectrometer is used. This consists of a pump laser to excite the sample and a probe laser to measure the absorption changes.

-

Excitation (Pump Pulse): A short, intense laser pulse (the pump) at a specific wavelength (e.g., 675 nm) is used to excite the P680 chlorophylls.[11]

-

Probing (Probe Pulse): A weaker, broad-spectrum pulse (the probe) is passed through the sample at various time delays after the pump pulse.

-

Data Acquisition: The difference in the absorption spectrum of the sample before and after the pump pulse (ΔA) is recorded at each time delay. This provides a three-dimensional dataset of ΔA versus wavelength and time.[12]

-

Data Analysis: The data is analyzed to identify the spectral signatures of the transient radical pairs (e.g., P680⁺Pheo⁻) and to determine their formation and decay kinetics by fitting the data to kinetic models.[13]

Oxygen Evolution Rate Measurement

The overall activity of PSII can be determined by measuring the rate of oxygen evolution from the water-splitting reaction.

Objective: To quantify the rate of photosynthetic oxygen evolution from isolated PSII preparations or intact cells.

Methodology:

-

Sample Preparation: Prepare a suspension of isolated chloroplasts, thylakoid membranes, or PSII membrane particles.[14]

-

Instrumentation: A Clark-type oxygen electrode or a membrane-inlet mass spectrometer (MIMS) is commonly used.

-

Calibration: Calibrate the oxygen electrode using a zero-oxygen solution (e.g., sodium dithionite) and air-saturated water.

-

Measurement:

-

Add the sample to the electrode chamber containing a suitable buffer and an artificial electron acceptor (e.g., potassium ferricyanide) to sustain electron flow.

-

Stir the sample continuously.

-

Illuminate the sample with a light source of known intensity.

-

Record the change in oxygen concentration over time.

-

-

Data Analysis: The rate of oxygen evolution is calculated from the linear portion of the oxygen concentration curve and is typically expressed as µmol O₂ per mg chlorophyll per hour.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the PSII electron transport chain and the general workflows of the experimental protocols described above.

Caption: Electron transport pathway in Photosystem II.

Caption: Experimental workflows for studying PSII.

Conclusion

The electron transport chain in Photosystem II is a finely tuned biological process of fundamental importance. A thorough understanding of its components, kinetics, and thermodynamics is crucial for basic research and for applied fields such as the development of herbicides and artificial photosynthetic systems. The data and protocols presented in this guide offer a solid foundation for researchers and professionals engaged in the study of this vital life-sustaining pathway.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Chlorophyll Fluorescence Measurements in Arabidopsis Wild-type and Photosystem II Mutant Leaves [en.bio-protocol.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kinetics of electron transfer from Q(a) to Q(b) in photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Redox potentials of primary electron acceptor quinone molecule (QA)− and conserved energetics of photosystem II in cyanobacteria with chlorophyll a and chlorophyll d - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chlorophyll Fluorescence Measurements in Arabidopsis Wild-type and Photosystem II Mutant Leaves [bio-protocol.org]

- 10. Femtosecond visible transient absorption spectroscopy of chlorophyll-f-containing photosystem II - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Purification of highly active oxygen-evolving photosystem II from Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurements of Oxygen Evolution in Photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of light harvesting in photosystem II antenna complexes

An In-Depth Technical Guide to the Mechanism of Light Harvesting in Photosystem II Antenna Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photosystem II (PSII) is a critical multi-protein complex embedded in the thylakoid membranes of plants, algae, and cyanobacteria. Its primary role is to perform the light-driven oxidation of water, a fundamental process that releases oxygen into the atmosphere and provides the electrons and protons necessary for the synthesis of ATP and NADPH.[1][2][3] The efficiency of this process hinges on a sophisticated network of antenna complexes that capture solar energy and funnel it with remarkable speed and precision to the PSII reaction center (RC).[3][4] This guide provides a detailed examination of the molecular architecture, the biophysical mechanisms of energy transfer, and the experimental methodologies used to investigate the light-harvesting apparatus of PSII. Understanding these intricate mechanisms is not only crucial for fundamental science but also offers insights for the development of novel herbicides or bio-inspired artificial photosynthetic systems.

Molecular Architecture of the PSII-LHCII Supercomplex

The PSII light-harvesting system is organized into a modular supramolecular structure known as the PSII-LHCII supercomplex.[3] High-resolution cryo-electron microscopy (cryo-EM) has revealed that this is typically a homodimeric structure, with each monomer containing a core complex and a variable number of peripheral antenna proteins.[5][6]

-

The PSII Core Complex (C): The core is highly conserved and consists of the reaction center proteins D1 and D2, which bind the primary electron donor P680, and the core antenna proteins CP43 and CP47.[1][2] These core antennas are responsible for the initial capture of excitation energy and its transfer to the reaction center.[1]

-

The Peripheral Antenna System: Surrounding the core are the light-harvesting complexes (Lhcs). In higher plants, this system includes:

-

Major Light-Harvesting Complex II (LHCII): These are the most abundant antenna proteins and are typically arranged as trimers. They are classified based on their binding affinity to the core as strongly (S), moderately (M), or loosely bound.[7] A common configuration found in spinach is the C₂S₂M₂ supercomplex, containing two core monomers, two strongly bound LHCII trimers, and two moderately bound trimers.[5][6]

-

Minor Monomeric Antennae (CP29, CP26, CP24): These complexes act as crucial links, funneling energy from the outer LHCII trimers to the inner core antennas (CP43 and CP47).[6][8][9] Their presence and positioning are vital for efficient energy transfer.[10]

-

The entire supercomplex is a tightly packed assembly of dozens of protein subunits, binding over a hundred chlorophylls and numerous carotenoids, all precisely arranged to optimize the flow of energy.[5]

Core Mechanism of Light Harvesting

The fundamental process of light harvesting involves three key stages: light absorption by pigments, the efficient transfer of excitation energy to the reaction center, and the safe dissipation of excess energy to prevent photodamage.

Light Absorption and Pigment Organization

The antenna complexes contain a dense arrangement of pigment molecules, primarily chlorophyll a (Chl a), chlorophyll b (Chl b), and carotenoids (e.g., lutein, violaxanthin, β-carotene).[4][11] These pigments broaden the absorption spectrum of PSII, allowing it to capture a wider range of solar radiation.[4] Chl b and carotenoids absorb light at different wavelengths than Chl a and transfer the energy to Chl a, which has a lower excited state energy. This creates a downhill energy gradient that directs the flow of excitation towards the reaction center. Each major LHCII trimer binds approximately 14 chlorophylls and 4 carotenoid molecules.[11]

Excitation Energy Transfer (EET)

Once a pigment absorbs a photon, the excitation energy is not static. It rapidly moves through the dense pigment network towards the reaction center via a mechanism known as Förster Resonance Energy Transfer (FRET).[12][13] FRET is a non-radiative, dipole-dipole coupling process whose efficiency is acutely sensitive to the distance (inversely proportional to the sixth power) and orientation between donor and acceptor molecules.[13][14]

The architecture of the PSII-LHCII supercomplex is exquisitely tuned for efficient FRET, creating multiple, rapid pathways for energy to travel.[10] The general cascade is as follows:

-

Absorption: A photon is absorbed by a Chl b or carotenoid in an outer LHCII trimer.

-

Intra-complex Transfer: Energy rapidly equilibrates among the pigments within the LHCII complex, cascading to lower-energy Chl a molecules. This occurs on a femtosecond to picosecond timescale.[1][2]

-

Inter-complex Transfer: The excitation "hops" from the peripheral LHCII trimers to the minor antenna complexes (CP29, CP26).[1]

-

Funneling to the Core: From the minor antennas, the energy is transferred to the core antenna proteins, CP43 and CP47.[1][3]

-

Trapping by the Reaction Center: Finally, the energy is trapped by the P680 chlorophyll pair in the reaction center, initiating primary charge separation.[3][15]

This entire process, from initial absorption in the periphery to trapping in the reaction center, is incredibly fast and efficient, occurring on a timescale of tens to hundreds of picoseconds.[1][2]

The Role of Carotenoids and Photoprotection

Under high light conditions, the rate of photon absorption can exceed the capacity of the photosynthetic electron transport chain. This excess energy can lead to the formation of highly reactive oxygen species (ROS) that cause oxidative damage.[16] The PSII antenna system has evolved sophisticated photoprotective mechanisms, in which carotenoids play a central role.[17][18]

-

Quenching Triplet Chlorophyll: Carotenoids can directly quench the excited triplet state of chlorophyll, preventing the formation of damaging singlet oxygen.[16]

-

Non-Photochemical Quenching (NPQ): This is a major mechanism for dissipating excess energy as heat. It is triggered by a low pH in the thylakoid lumen (a signal of high light stress).[16][19] The PsbS protein and the xanthophyll cycle (the enzymatic conversion of violaxanthin to zeaxanthin) are key players.[16][20] Zeaxanthin, in particular, is thought to induce conformational changes in the antenna complexes that switch them into a dissipative state, safely releasing excess energy.[18][20]

Quantitative Data and Dynamics

The study of energy transfer dynamics relies on precise measurements of the time constants associated with each step of the cascade. These are typically determined using ultrafast spectroscopic techniques.

Table 1: Pigment Composition of Key PSII Antenna Complexes

| Complex | Chlorophyll a | Chlorophyll b | Lutein | Violaxanthin | Neoxanthin | β-Carotene | Chl a/b Ratio | Reference |

|---|---|---|---|---|---|---|---|---|

| LHCII (trimer) | 8 | 6 | 2 | ~1 | 1 | 0 | 1.33 | [11] |

| CP29 | 9-10 | 3-4 | 1 | 1 | 0 | 1 | ~2.5-3.0 | [8] |

| CP26 | 9-10 | 3-4 | 2-3 | 0 | 0 | 1 | ~2.5-3.0 | [8] |

| CP47 (core) | 16 | 0 | 0 | 0 | 0 | several | N/A | [21] |

| CP43 (core) | 13 | 0 | 0 | 0 | 0 | several | N/A |[21] |

Table 2: Representative Time Constants for Excitation Energy Transfer (EET) in PSII

| Energy Transfer Step | Time Constant | Technique | Reference |

|---|---|---|---|

| LHCII/CP26 (Peripheral Antenna) → PSII Core | ~50 ps | 2D Electronic Spectroscopy | [1][2] |

| Inter-complex EET from CP26 | ~5 ps (estimated) | Time-Resolved Fluorescence | [2] |

| Inter-complex EET from LHCII(S) trimer | ~50 ps (estimated) | Time-Resolved Fluorescence | [2] |

| Energy Migration/Trapping in PSII Core | ~40 ps | Time-Resolved Fluorescence | [1][2] |

| Antenna → RC Energy Trapping | ~1.5 ps | Femtosecond Transient Absorption | [21] |

| Primary Charge Separation (Apparent Lifetime) | ~5.5 ps | Femtosecond Transient Absorption |[21] |

Visualizing PSII Light Harvesting: Pathways and Workflows

Energy Transfer Cascade

The following diagram illustrates the hierarchical flow of excitation energy from the outer antenna complexes to the reaction center.

Caption: Figure 1. Excitation Energy Transfer Cascade in PSII.

Structural Organization of the C₂S₂M₂ Supercomplex

This diagram shows the logical and physical relationship between the protein subunits in a common PSII supercomplex arrangement.

Caption: Figure 2. Logical Organization of a C₂S₂M₂ Supercomplex Monomer.

Experimental Workflow

Investigating the PSII antenna system requires a combination of biochemical purification and advanced biophysical characterization, as outlined below.

Caption: Figure 3. General Experimental Workflow for PSII Antenna Analysis.

Key Experimental Protocols

The following sections provide generalized methodologies for the core experimental techniques used to elucidate the structure and function of the PSII antenna system.

Protocol: Isolation of PSII-LHCII Supercomplexes

Objective: To isolate intact PSII-LHCII supercomplexes from plant thylakoid membranes for structural and functional analysis.[22][23]

Methodology based on Detergent Solubilization and Ultracentrifugation: [23][24]

-

Thylakoid Isolation:

-

Homogenize fresh plant leaves (e.g., spinach, pea) in a cold isolation buffer (e.g., containing sorbitol, MES-KOH pH 6.5, MgCl₂, NaCl).

-

Filter the homogenate through multiple layers of cheesecloth or nylon mesh to remove large debris.

-

Centrifuge the filtrate at low speed to pellet intact chloroplasts.

-

Resuspend the chloroplast pellet in a hypotonic buffer to lyse the envelope and release thylakoids.

-

Pellet the thylakoid membranes by centrifugation and wash to remove stromal proteins. Resuspend in a final storage buffer at a known chlorophyll concentration.

-

-

Membrane Solubilization:

-

Adjust the purified thylakoid membranes to a chlorophyll concentration of 1.0 mg/mL in a buffered solution (e.g., 20 mM Bis-Tris pH 6.5, 5 mM MgCl₂).

-

Add a mild non-ionic detergent, such as n-dodecyl-α-D-maltoside (α-DDM) or n-dodecyl-β-D-maltoside (β-DDM), to a final concentration of 20-50 mM (detergent:chlorophyll ratio of ~50:1).[23][25]

-

Incubate on ice in the dark for 5-30 minutes with gentle stirring to solubilize the membrane protein complexes.[25]

-

-

Purification:

-

Remove unsolubilized material by centrifugation at high speed (e.g., 45,000 x g).

-

Carefully load the supernatant onto a pre-formed sucrose density gradient (e.g., 0.1-1.3 M sucrose) in an ultracentrifuge tube.

-

Perform ultracentrifugation for an extended period (e.g., 16-24 hours) at high speed (e.g., >150,000 x g) and 4°C.

-

Distinct green bands corresponding to different PSII-LHCII supercomplexes, monomers, and free LHCII will separate based on their size and density.[23]

-

-

Collection and Analysis:

-

Carefully collect the desired bands from the gradient using a syringe.

-

Analyze the composition and integrity of the isolated complexes using techniques like "native" gel electrophoresis, SDS-PAGE, and absorption spectroscopy.

-

Protocol: Time-Resolved Spectroscopy Analysis

Objective: To measure the kinetics of excitation energy transfer within the isolated PSII-LHCII supercomplexes.

Generalized Methodology for Pump-Probe Transient Absorption: [15][21]

-

Sample Preparation:

-

Use the purified PSII-LHCII supercomplex sample. Dilute it in a suitable buffer to an optimal optical density for the experiment.

-

Place the sample in a cuvette with a defined path length. Ensure the sample is kept at a constant temperature (often cryogenic for higher resolution, but physiological temperatures are also used).

-

-

Optical Setup:

-

A high-repetition-rate femtosecond laser system is used to generate both "pump" and "probe" pulses.

-

The pump pulse is tuned to a specific wavelength to excite a subset of pigments (e.g., Chl b or Chl a). Its purpose is to initiate the light-harvesting process.

-

The probe pulse is typically a broadband "white light" pulse. Its purpose is to measure the changes in the absorption spectrum of the sample after excitation by the pump pulse.

-

-

Data Acquisition:

-

The pump pulse excites the sample.

-

The probe pulse is sent through the sample at a precise, variable time delay after the pump pulse. This delay is controlled by an optical delay line, allowing for measurements on timescales from femtoseconds to nanoseconds.

-

The spectrum of the transmitted probe pulse is recorded by a detector.

-

By subtracting the absorption spectrum of the unexcited sample from the spectrum of the excited sample, a "transient absorption" or "difference" spectrum is generated. This spectrum reveals features like ground-state bleaching, excited-state absorption, and stimulated emission, which are signatures of the excited states.

-

-

Data Analysis:

-

Repeat the measurement for a wide range of pump-probe delay times.

-

Analyze the decay and rise kinetics of specific spectral features corresponding to different pigment populations (e.g., the bleaching of Chl b and the subsequent rise and decay of Chl a signals).

-

Fit the kinetic data to a multi-exponential decay model or a more complex compartmental model to extract the time constants (lifetimes) for each energy transfer step.[21]

-

Conclusion and Implications for Drug Development

The light-harvesting antenna of Photosystem II is a paradigm of molecular engineering, balancing highly efficient energy capture with robust photoprotective mechanisms. Its intricate network of protein-pigment and protein-protein interactions ensures that solar energy is rapidly and directionally funneled to the reaction center. The detailed structural and kinetic data now available provide a clear roadmap of the energy flow through the system.

For drug development, particularly in the agrochemical sector, this knowledge offers significant opportunities. The protein subunits of the antenna system, especially the linker proteins like CP29 and CP26 or the interfaces between LHCII trimers and the core, represent potential targets. A compound designed to bind to these interfaces could disrupt the precise pigment geometry required for efficient FRET, thereby inhibiting the flow of energy to the reaction center. This would effectively starve PSII of the light energy it needs, leading to a potent herbicidal effect. Furthermore, targeting the components of the NPQ mechanism, such as the PsbS protein or the xanthophyll binding sites, could leave a plant vulnerable to high-light damage, providing another avenue for intervention. Continued research into the dynamic conformational changes and regulatory processes within the PSII antenna will undoubtedly uncover new targets for rational drug design.

References

- 1. Inter-subunit energy transfer processes in a minimal plant photosystem II supercomplex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Light harvesting in photosystem II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Light-harvesting complexes of green plants - Wikipedia [en.wikipedia.org]

- 5. Structure of spinach photosystem II-LHCII supercomplex at 3.2 Å resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. biologydiscussion.com [biologydiscussion.com]

- 9. Notes on Antenna Pigments [unacademy.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Förster energy transfer theory as reflected in the structures of photosynthetic light harvesting systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 14. Frontiers | Quantification of Förster resonance energy transfer by monitoring sensitized emission in living plant cells [frontiersin.org]

- 15. sfb1078.de [sfb1078.de]

- 16. academic.oup.com [academic.oup.com]

- 17. Carotenoid photooxidation in photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A Role for a Light-Harvesting Antenna Complex of Photosystem II in Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The xanthophyll cycle pigments, violaxanthin and zeaxanthin, modulate molecular organization of the photosynthetic antenna complex LHCII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Kinetics and mechanism of electron transfer in intact photosystem II and in the isolated reaction center: Pheophytin is the primary electron acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Isolation of Plant Photosystem II Complexes by Fractional Solubilization [frontiersin.org]

- 23. Characterization of PSII–LHCII supercomplexes isolated from pea thylakoid membrane by one-step treatment with α- and β-dodecyl-d-maltoside - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Isolation of novel PSII-LHCII megacomplexes from pea plants characterized by a combination of proteomics and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Solubilization Method for Isolation of Photosynthetic Mega- and Super-complexes from Conifer Thylakoids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Protein Subunits of Photosystem II and Their Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photosystem II (PSII) is a critical membrane-protein supercomplex located in the thylakoid membranes of cyanobacteria, algae, and plants.[1][2] It orchestrates the light-driven oxidation of water, a fundamental process that releases the majority of the planet's molecular oxygen and provides the reducing equivalents necessary for carbon fixation.[2] The intricate architecture of PSII comprises a core complex of highly conserved protein subunits, each with specialized roles in light absorption, charge separation, electron transport, and water splitting. A comprehensive understanding of these subunits and their functions is paramount for research in photosynthesis, bioenergy, and for the development of novel herbicides and artificial photosynthetic systems. This guide provides a detailed technical overview of the key protein subunits of the PSII core, their functional roles, quantitative data, and the experimental methodologies used to elucidate their mechanisms.

Core Protein Subunits of Photosystem II

The heart of the PSII complex is a heterodimer of the D1 (PsbA) and D2 (PsbD) proteins, which bind the essential cofactors for the initial light-induced charge separation.[1][2] Flanking this reaction center are the chlorophyll-binding proteins CP43 (PsbC) and CP47 (PsbB), which serve as an internal antenna system.[3] Together, these four proteins form the core of the PSII complex.

Reaction Center Subunits: D1 (PsbA) and D2 (PsbD)

The D1 and D2 proteins form a pseudo-symmetric heterodimer that constitutes the reaction center core of PSII.[1] They collectively bind the chlorophyll special pair P680, pheophytin, the primary quinone acceptor (QA), the secondary quinone acceptor (QB), and a non-heme iron. The D1 protein, in particular, is central to the water-splitting process, providing a binding site for the manganese cluster of the oxygen-evolving complex (OEC) and the redox-active tyrosine residue, YZ.[1] The D1 protein is also a primary site of photo-oxidative damage and is subject to a rapid repair cycle. The D2 protein provides structural support and contributes to the binding of the electron transfer cofactors.

Inner Antenna Subunits: CP43 (PsbC) and CP47 (PsbB)

CP43 and CP47 are chlorophyll-binding proteins that act as an inner light-harvesting antenna, capturing light energy and transferring it to the P680 reaction center.[3] They are positioned on either side of the D1/D2 heterodimer.[3] Beyond their role in light harvesting, both CP43 and CP47 play crucial structural roles in the assembly and stability of the PSII complex and are involved in protecting the reaction center from photodamage. The large extrinsic loops of these proteins also contribute to the environment of the oxygen-evolving complex.

Cytochrome b559: PsbE and PsbF

Cytochrome b559 is a heterodimer composed of the α (PsbE) and β (PsbF) subunits.[4] While not directly involved in the primary linear electron transport pathway, it is essential for the assembly and stability of the PSII complex.[4] It is thought to play a photoprotective role by participating in a cyclic electron flow around PSII, which helps to dissipate excess light energy.[4]

Oxygen-Evolving Complex (OEC) Extrinsic Subunits

The OEC is responsible for the catalytic oxidation of water. It is a metalloenzyme cluster (Mn4CaO5) stabilized and shielded by a group of extrinsic proteins located on the luminal side of the thylakoid membrane.[1] In higher plants and green algae, these include PsbO, PsbP, and PsbQ.[1]

-

PsbO (33 kDa): The manganese-stabilizing protein is the largest of the extrinsic subunits and is essential for maintaining the stability and function of the manganese cluster.[5]

-

PsbP (23 kDa): This protein is crucial for optimizing the water-splitting reaction, particularly by regulating the Ca2+ and Cl- ion requirements.

-

PsbQ (17 kDa): PsbQ is involved in maintaining the structural integrity of the OEC and may play a role in protecting the complex from photoinhibition.

-

PsbR (10 kDa): A fourth, smaller subunit, PsbR, is also associated with the OEC in plants and is believed to contribute to the stability of the complex.[5]

Low Molecular Mass (LMM) Subunits

Numerous small protein subunits, typically with a single transmembrane helix, are integral to the PSII complex.[6] These include PsbH, PsbI, PsbJ, PsbK, PsbL, PsbM, PsbT, PsbW, PsbX, PsbY, and PsbZ. While their individual functions are still being fully elucidated, they are generally understood to play critical roles in the assembly, dimerization, stability, and fine-tuning of the PSII supercomplex.[6]

Quantitative Data of PSII Core Subunits

The precise molecular weight and stoichiometry of the PSII subunits can vary slightly between species. The following table summarizes representative quantitative data for the major core subunits in higher plants.

| Subunit | Gene Name | Molecular Weight (kDa) (Calculated from sequence) | Stoichiometry (per PSII monomer) |

| Core Subunits | |||

| D1 | psbA | ~39 | 1 |

| D2 | psbD | ~39 | 1 |

| CP47 | psbB | ~56 | 1 |

| CP43 | psbC | ~51 | 1 |

| Cytochrome b559 | |||

| α-subunit | psbE | ~9 | 1 |

| β-subunit | psbF | ~4.5 | 1 |

| OEC Extrinsic Subunits | |||

| PsbO | psbO | ~33 | 1 |

| PsbP | psbP | ~23 | 1 |

| PsbQ | psbQ | ~17 | 1 |

| PsbR | psbR | ~10 | 1 |

| Selected LMM Subunits | |||

| PsbH | psbH | ~10 | 1 |

| PsbI | psbI | ~4.5 | 1 |

| PsbW | psbW | ~6.1 | 1 |

Experimental Protocols

The functional characterization of PSII subunits relies on a combination of biochemical, biophysical, and molecular biology techniques. Below are detailed methodologies for key experiments.

Isolation of PSII-Enriched Thylakoid Membranes

This protocol describes the isolation of functional PSII-enriched membrane fractions from spinach, a common model organism for photosynthesis research.

Materials:

-

Fresh spinach leaves

-

Grinding buffer: 50 mM MES-NaOH (pH 6.0), 400 mM sucrose, 10 mM NaCl, 5 mM MgCl2

-

Wash buffer: 50 mM MES-NaOH (pH 6.0), 100 mM sucrose, 10 mM NaCl, 5 mM MgCl2

-

Resuspension buffer: 50 mM MES-NaOH (pH 6.5), 20 mM NaCl, 5 mM MgCl2

-

Triton X-100 solution (10% w/v)

-

Blender, cheesecloth, centrifuge, and refrigerated rotor

-

Spectrophotometer

Procedure:

-

Homogenize deveined spinach leaves in ice-cold grinding buffer using a blender.

-

Filter the homogenate through multiple layers of cheesecloth.

-

Centrifuge the filtrate at 5,000 x g for 10 minutes at 4°C to pellet the thylakoid membranes.

-

Discard the supernatant and gently resuspend the pellet in wash buffer.

-

Centrifuge again at 5,000 x g for 10 minutes at 4°C.

-

Resuspend the pellet in resuspension buffer to a chlorophyll concentration of approximately 2 mg/mL.

-

Add Triton X-100 solution to a final concentration of 0.5% (w/v) and incubate on ice for 30 minutes with gentle stirring. This step solubilizes the grana membranes, enriching for PSII.

-

Centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the PSII-enriched membranes.

-

Resuspend the pellet in a minimal volume of resuspension buffer and store at -80°C.

Measurement of Oxygen Evolution

The rate of photosynthetic oxygen evolution is a direct measure of PSII activity. This is typically measured using a Clark-type oxygen electrode.[7][8]